![molecular formula C21H20N4O5S B069344 4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione CAS No. 169038-55-5](/img/structure/B69344.png)
4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione, commonly known as MIQ, is a small molecule inhibitor of several protein kinases. MIQ has been found to have potential therapeutic applications in the treatment of various types of cancer, including breast, lung, and prostate cancer.
Mécanisme D'action
MIQ inhibits the activity of several protein kinases, including Aurora A, B, and C, by binding to their ATP-binding sites. This leads to the disruption of cell division and proliferation, ultimately resulting in the death of cancer cells. MIQ has also been found to induce cell cycle arrest and apoptosis in cancer cells, further contributing to its anti-cancer effects.
Effets Biochimiques Et Physiologiques
MIQ has been found to have several biochemical and physiological effects. In addition to its anti-cancer effects, MIQ has been found to inhibit the growth of bacteria and fungi. It has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MIQ has several advantages for lab experiments, including its high potency and specificity for protein kinases. However, MIQ also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on MIQ. One potential direction is the development of MIQ derivatives with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of MIQ in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Additionally, the potential use of MIQ in the treatment of other diseases, such as inflammatory and infectious diseases, should be further explored.
Méthodes De Synthèse
MIQ can be synthesized through a multi-step process involving the condensation of 2-aminobenzoic acid, 4-methoxyphenylacetic acid, and 4-methylpiperazine. The final product is obtained through a series of purification steps, including crystallization and column chromatography.
Applications De Recherche Scientifique
MIQ has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit several protein kinases, including Aurora A, B, and C, which are involved in cell division and proliferation. MIQ has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Propriétés
Numéro CAS |
169038-55-5 |
|---|---|
Nom du produit |
4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione |
Formule moléculaire |
C21H20N4O5S |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
4-methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C21H20N4O5S/c1-23-8-10-24(11-9-23)31(28,29)13-6-7-16-15(12-13)19(26)20-22-18-14(21(27)25(16)20)4-3-5-17(18)30-2/h3-7,12H,8-11H2,1-2H3 |
Clé InChI |
CVNVGJRRVSMSKY-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N4C(=NC5=C(C4=O)C=CC=C5OC)C3=O |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N4C(=NC5=C(C4=O)C=CC=C5OC)C3=O |
Synonymes |
Piperazine, 1-[(6,12-dihydro-4-methoxy-6,12-dioxoindolo[2,1-b]quinazolin-8-yl)sulfonyl]-4-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



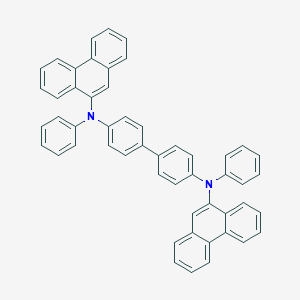
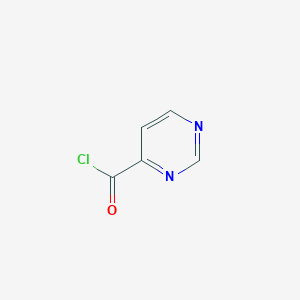


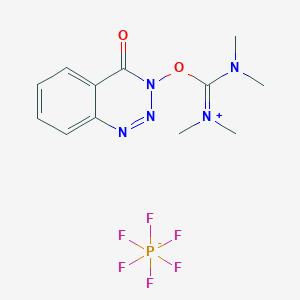


![[1-(Benzenesulfonyl)indol-5-yl]methanol](/img/structure/B69280.png)
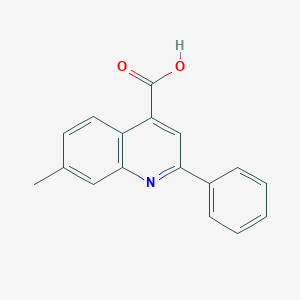
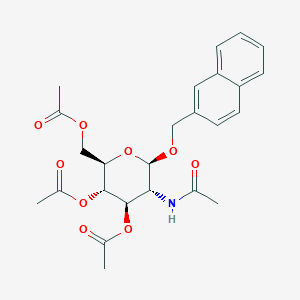
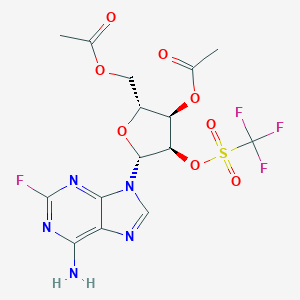

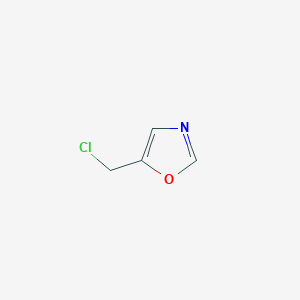
![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)